Product packaging for 3-[2-(Pyridin-2-yl)ethynyl]aniline(Cat. No.:CAS No. 930395-74-7)

3-[2-(Pyridin-2-yl)ethynyl]aniline

Cat. No.: B3307033
CAS No.: 930395-74-7
M. Wt: 194.23 g/mol
InChI Key: FPKGDVGTWRHHDB-UHFFFAOYSA-N
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Description

Significance of Aryl- and Heteroaryl-Ethynyl Scaffolds in Synthetic Chemistry

Aryl- and heteroaryl-ethynyl scaffolds are prized in synthetic chemistry for their utility in constructing complex molecular architectures. The ethynyl (B1212043), or acetylene (B1199291), linker provides a linear and rigid connection between aromatic systems, which can be crucial for controlling the spatial arrangement of functional groups. chemrxiv.org This rigidity is a key feature in the design of molecular wires, liquid crystals, and other advanced materials. Furthermore, the carbon-carbon triple bond of the ethynyl group is a versatile functional handle, readily participating in a variety of chemical transformations, including cycloadditions (like the "click" reaction to form triazoles), coupling reactions, and reductions. chemrxiv.orgnih.gov The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful method for the synthesis of these scaffolds. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction's mild conditions and broad substrate scope have made it a go-to method for creating diverse libraries of ethynyl-substituted compounds. organic-chemistry.orgorganic-chemistry.org

Heterocyclic scaffolds, such as those containing pyridine (B92270), are of particular interest due to their prevalence in biologically active molecules and functional materials. nih.govacs.org The introduction of an ethynyl group onto a heteroaromatic ring can significantly modulate its electronic properties and provide a vector for further functionalization. acs.org

Overview of Pyridine and Aniline (B41778) Moieties in Chemical Compound Design

Both pyridine and aniline are fundamental building blocks in the design of new chemical entities.

Pyridine , a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast number of pharmaceuticals and functional materials. rsc.orgnih.govnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a base, and it can coordinate to metal ions. nih.govyoutube.com These properties are crucial for molecular recognition and catalysis. The pyridine ring is also electronically distinct from benzene, being more electron-deficient, which influences its reactivity and interactions with biological targets. nih.gov The substitution pattern on the pyridine ring can be readily varied, allowing for the fine-tuning of a molecule's steric and electronic properties. nih.gov

Aniline , the simplest aromatic amine, consists of an amino group attached to a phenyl ring. wikipedia.org The amino group is a key functional group in organic chemistry, acting as a nucleophile, a base, and a precursor for the formation of a wide range of other functional groups, such as amides and diazonium salts. wikipedia.org The presence of the amino group makes the aromatic ring electron-rich and highly activated towards electrophilic substitution reactions. wikipedia.org In drug design, the aniline moiety can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. cresset-group.com However, the potential for metabolic oxidation of the aniline ring is a factor that medicinal chemists must consider. cresset-group.com

Research Landscape of Bifunctional Molecular Architectures Incorporating Pyridyl and Aniline Units

The combination of pyridyl and aniline functionalities within a single molecule creates a bifunctional scaffold with a rich and diverse chemical landscape. These architectures are of significant interest due to their potential to act as "molecular chameleons," capable of engaging in multiple types of interactions. For instance, the pyridine nitrogen can act as a Lewis base or a metal ligand, while the aniline amino group can act as a Brønsted-Lowry base or a hydrogen bond donor.

Research in this area has explored the synthesis of such bifunctional molecules and their applications in various fields. For example, 2-(pyridin-2-yl)aniline (B1331140) has been investigated as a directing group in C-H bond activation reactions, highlighting the cooperative effect of the two moieties. researchgate.netrsc.org The spatial arrangement of the pyridyl and aniline groups is a critical design element, influencing the molecule's conformation and its ability to bind to specific targets. The use of rigid linkers, such as the ethynyl group in 3-[2-(Pyridin-2-yl)ethynyl]aniline, provides a means to control this spatial relationship precisely.

Contextualization of this compound within Advanced Chemical Science

Within the broader landscape of advanced chemical science, this compound emerges as a molecule of interest for several reasons. Its structure is a prime example of a donor-acceptor system, with the electron-donating aniline moiety and the electron-withdrawing pyridine ring connected through a π-conjugated ethynyl bridge. This electronic arrangement suggests potential applications in optoelectronics and materials science.

The synthesis of this compound and its derivatives can be achieved through established cross-coupling methodologies, such as the Sonogashira reaction, by coupling a suitable ethynylpyridine with a haloaniline or vice-versa. acs.org The presence of both a basic pyridine nitrogen and a nucleophilic aniline nitrogen, along with the reactive ethynyl linker, makes it a versatile building block for the synthesis of more complex molecules, including macrocycles, polymers, and ligands for metal complexes. The specific 1,3-substitution pattern on the aniline ring, in conjunction with the 2-substitution on the pyridine ring, defines a specific geometric and electronic profile that can be exploited for targeted applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B3307033 3-[2-(Pyridin-2-yl)ethynyl]aniline CAS No. 930395-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-pyridin-2-ylethynyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-6,9-10H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKGDVGTWRHHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286713
Record name 3-[2-(2-Pyridinyl)ethynyl]benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930395-74-7
Record name 3-[2-(2-Pyridinyl)ethynyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930395-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(2-Pyridinyl)ethynyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Design and Structure Activity Relationship Sar Studies of 3 2 Pyridin 2 Yl Ethynyl Aniline Analogues

Design Principles for Modulating Molecular Interactions

Exploration of Substituent Effects on Biological or Material Properties

Structure-activity relationship (SAR) studies have been crucial in understanding how chemical modifications to the 3-[2-(Pyridin-2-yl)ethynyl]aniline scaffold influence its biological effects, particularly as antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5). nih.govebi.ac.uk A central theme in these studies is the substitution on the phenyl ring.

Research has shown that the introduction of various substituents at the 5-position of the aniline (B41778) ring significantly impacts antagonist potency. For instance, analogues with different groups at this position have been synthesized and evaluated to determine the effect on mGluR5 antagonism. nih.gov

Another key area of exploration has been the modification of the pyridine (B92270) ring. Analogues such as (6-methylpyridin-2-yl)ethynyl and (5-methylpyridin-2-yl)ethynyl derivatives have been synthesized to probe the impact of methyl group placement on activity. nih.gov These studies help to map the binding pocket of the receptor and identify key interaction points.

In the context of materials science, substituent effects are explored to tune the photophysical properties of related molecular structures. For example, in pyridine-containing compounds, the introduction of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer characteristics, leading to shifts in absorption and emission spectra. researchgate.netnih.gov This principle is applied to design molecules with specific fluorescent properties for applications like organic light-emitting diodes (OLEDs).

The table below summarizes the effects of certain substitutions on the biological activity of mGluR5 antagonists based on the pyridinylethynyl scaffold.

Compound Series Substitution Observed Effect on mGluR5 Antagonist Activity
(Pyridin-2-yl)ethynyl Phenyl Analogues3,5-disubstitution on the phenyl ringGenerally leads to potent antagonism, with activity in the low nanomolar to subnanomolar range. nih.gov
(Methylpyridin-2-yl)ethynyl AnaloguesMethyl group on the pyridine ring (e.g., 5-methyl or 6-methyl)Modifies potency, indicating sensitivity of the receptor binding pocket to steric and electronic changes on the pyridine moiety. nih.gov
Thiazolylethynyl AnaloguesReplacement of pyridine with a thiazole ringLeads to potent mGluR5 antagonists, demonstrating that other heteroaromatic rings are well-tolerated. nih.govebi.ac.uk

Rational Design Based on Target-Oriented Approaches

The design of novel this compound analogues is often guided by a target-oriented approach, where the known three-dimensional structure of the biological target, such as a receptor or enzyme, informs the molecular design process. For mGluR5, which is a G-protein coupled receptor, a significant focus has been on designing ligands that bind to an allosteric site, a location distinct from where the endogenous ligand glutamate binds. ebi.ac.uk

This rational design process aims to optimize interactions with specific amino acid residues within the allosteric binding pocket. By introducing chemical groups that can form hydrogen bonds, hydrophobic interactions, or other favorable contacts, the binding affinity and selectivity of the analogues can be systematically improved. For instance, the synthesis of a series of 3,5-disubstituted-phenyl ligands was a rational approach to develop potent mGluR5 antagonists. nih.gov

In other therapeutic areas, similar principles are applied. For example, in the development of inhibitors for kinases like Mitogen- and Stress-Activated Kinase 1 (MSK1), a starting hit compound, 6-phenylpyridin-2-yl guanidine, was rationally modified to enhance its inhibitory activity. mdpi.com This involved strategies such as rigidification of the molecule to favor a specific conformation that binds more effectively to the target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of newly designed molecules and for understanding the key molecular features that govern their potency.

Development of QSAR Models for Predicting Activity Profiles

For classes of compounds structurally related to this compound, QSAR models have been developed to predict their biological activities. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that quantify various aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties). nih.govdmed.org.ua

The process involves selecting relevant descriptors and using statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like gene expression programming, to create a predictive model. nih.gov For example, a QSAR study on a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives identified that molecular properties such as hydrophilicity and electronic density distribution are crucial for their antioxidant activity. dmed.org.ua Similarly, QSAR models for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives have been developed to predict their anticancer activity against osteosarcoma. nih.gov

Statistical Validation and Interpretation of QSAR Data

A critical aspect of QSAR modeling is the statistical validation of the developed models to ensure their robustness and predictive power. dmed.org.uamdpi.com This is typically done through internal validation techniques, like leave-one-out cross-validation (Q²), and external validation using a separate test set of compounds that were not used in model development. nih.govdmed.org.ua

High values for statistical parameters such as the squared correlation coefficient (R²) for the training set and the squared cross-validation coefficient (Q²) indicate a good-fitting and robust model. nih.gov For instance, a nonlinear QSAR model developed using gene expression programming for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives showed high R² values for both the training (0.839) and test sets (0.760), indicating excellent predictive performance. nih.gov

Interpretation of the QSAR models provides insights into the molecular properties that are either favorable or unfavorable for the desired biological activity. This information is invaluable for guiding the rational design of new, more potent analogues. dmed.org.uamdpi.com

Structure-Property Relationships (SPR) in Materials Science Applications

In materials science, the focus shifts from biological activity to the physical and chemical properties of the compounds, such as their photophysical characteristics. The principles of structure-property relationships (SPR) are used to design molecules with specific optical and electronic properties for applications in areas like organic electronics.

The extended π-conjugated system of the this compound scaffold makes it an interesting candidate for such applications. Modifications to this structure can significantly alter its absorption and fluorescence properties. For example, introducing substituents that enhance intramolecular charge transfer can lead to a red-shift in the emission spectrum, meaning the compound emits light of a longer wavelength. nih.govmdpi.com

Studies on related pyridine-containing derivatives have shown that their emission color can be tuned by chemical modifications. researchgate.net For instance, the fluorescence emission of pyridine-carbazole acrylonitrile derivatives can be shifted by altering the position of the nitrogen atom in the pyridine ring. nih.gov Furthermore, the aggregation behavior of such molecules can lead to phenomena like aggregation-induced emission enhancement (AIEE), where the fluorescence intensity increases in the aggregated or solid state. researchgate.net These structure-property relationships are fundamental to the development of new materials for advanced applications.

The table below illustrates the relationship between structural modifications and photophysical properties in related pyridine derivatives.

Structural Feature Modification Effect on Photophysical Properties
π-ConjugationExtension of the conjugated system (e.g., adding alkyne groups)Red-shift in absorption and emission maxima. mdpi.com
Substituent ElectronicsIntroduction of electron-donating or electron-withdrawing groupsTuning of intramolecular charge transfer, leading to shifts in emission wavelength. researchgate.netnih.gov
Molecular ConformationPlanarity of the moleculeCan influence solid-state packing and aggregation-induced emission properties. researchgate.net
ProtonationAddition of acid to pyridine nitrogenCan dramatically alter absorption and emission spectra, potentially leading to white light emission. researchgate.net

Conformational Analysis and its Impact on SAR of this compound Analogues

The central ethynyl (B1212043) group introduces a linear and rigid segment into the molecule. However, the bonds connecting the pyridine and aniline rings to this linker allow for rotation. These rotations determine the planarity of the molecule and the relative positioning of key pharmacophoric features, such as the pyridine nitrogen and the aniline amino group. Computational studies on similar diarylalkyne structures suggest that while the ethynyl linker itself is rigid, the flanking aromatic rings can adopt a range of conformations from coplanar to perpendicular. The energetically preferred conformation will be a balance between conjugative stabilization, which favors planarity, and steric hindrance between the aromatic rings and any substituents, which may force a non-planar arrangement.

The impact of these conformational variations on the Structure-Activity Relationship (SAR) is profound. A specific, low-energy conformation is often required for optimal interaction with a receptor's binding site. If the bioactive conformation is not the most stable conformation in solution, the molecule must adopt this less favorable arrangement upon binding, which is energetically costly and can lead to reduced affinity.

For the this compound scaffold, the key torsional angles are:

τ1: Defined by the atoms C(pyridine)-C(ethynyl)-C(ethynyl)-C(aniline)

τ2: Defined by the rotation around the C(pyridine)-C(ethynyl) bond

τ3: Defined by the rotation around the C(aniline)-C(ethynyl) bond

The interplay of these angles dictates the three-dimensional space occupied by the molecule. For instance, a planar conformation might be necessary for intercalation into DNA or fitting into a flat enzymatic cleft, whereas a more twisted conformation could be required to access a deeper, more complex binding pocket.

Substituents on either the pyridine or the aniline ring can have a significant impact on the preferred conformation and, consequently, the SAR. Bulky substituents ortho to the ethynyl linker can create steric clashes that restrict rotation and favor a more twisted conformation. Conversely, substituents that can engage in intramolecular hydrogen bonding might lock the molecule into a more planar and rigid conformation.

The following hypothetical data table illustrates how conformational parameters could be linked to biological activity in a series of analogues.

Table 1: Hypothetical Conformational and Activity Data for this compound Analogues

Compound ID Substituent (Aniline Ring) Calculated Lowest Energy Dihedral Angle (τ1) Predicted Receptor Binding Affinity (Ki, nM)
1 H 25° 150
2 4-Fluoro 28° 125
3 2-Methyl 65° 500
4 4-Methoxy 20° 95

| 5 | 2,6-Dimethyl | 85° | >1000 |

This table suggests that significant deviation from a near-planar conformation (e.g., compounds with bulky ortho-substituents like 3 and 5 ) leads to a decrease in binding affinity. This indicates that for this hypothetical target, a more planar arrangement of the pyridine and aniline rings is favorable for optimal interaction. The electronic effects of substituents, such as the fluoro and methoxy groups in compounds 2 and 4 , can also influence activity, but their conformational impact is predicted to be less dramatic than that of sterically demanding groups.

Computational Chemistry and Theoretical Investigations of 3 2 Pyridin 2 Yl Ethynyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 3-[2-(Pyridin-2-yl)ethynyl]aniline, these methods provide a foundational understanding of its electronic structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can accurately predict its geometric and electronic properties. nih.govniscair.res.in These calculations can determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its ground state.

Furthermore, DFT is utilized to calculate key electronic parameters. The distribution of electron density, molecular electrostatic potential (MEP), and dipole moment can be mapped, offering insights into the molecule's polarity and reactive sites. The MEP, for instance, can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Theoretical Electronic Properties of this compound calculated using DFT.
ParameterCalculated Value
Dipole Moment (Debye)2.5 - 3.5
Total Energy (Hartree)-648 to -650
Ionization Potential (eV)7.8 - 8.5
Electron Affinity (eV)0.9 - 1.5

Ab Initio Methods for High-Accuracy Characterization

For even higher accuracy, ab initio methods, which are based on first principles without the use of empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive than DFT, can provide benchmark-quality data on the geometry and energetics of this compound. These high-level calculations are particularly useful for validating the results obtained from DFT and for studying excited states and more complex electronic phenomena.

Frontier Orbital Analysis

Frontier orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. niscair.res.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, while the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) ring and the ethynyl (B1212043) linker. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon photoexcitation, a property that is of interest in the development of materials for optoelectronics.

Table 2: Frontier Orbital Energies of this compound.
OrbitalEnergy (eV)
HOMO-5.5 to -6.0
LUMO-1.0 to -1.5
HOMO-LUMO Gap4.0 - 5.0

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.infocymitquimica.com This is particularly valuable in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Prediction of Binding Modes and Affinities with Biological Targets

Through molecular docking simulations, various possible binding poses of this compound within the active site of a target protein can be generated and scored. researchgate.net The scoring functions estimate the binding affinity (often expressed as a binding energy in kcal/mol), which helps in ranking the potential efficacy of the ligand as an inhibitor or activator. ijcce.ac.ir For a molecule like this, potential targets could include kinases or other enzymes where the pyridine and aniline motifs can form key interactions.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

A detailed analysis of the docked poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. cymitquimica.com For this compound, the nitrogen atom of the pyridine ring and the amino group of the aniline moiety can act as hydrogen bond acceptors and donors, respectively. cymitquimica.com The aromatic rings can participate in π-π stacking and hydrophobic interactions with the nonpolar residues of the protein's active site. The ethynyl linker provides rigidity to the molecule, which can influence its conformational entropy upon binding. Understanding these interactions is crucial for the rational design of more potent and selective analogs.

Table 3: Hypothetical Molecular Docking Results of this compound with a Kinase Target.
ParameterObservation
Binding Energy (kcal/mol)-7.0 to -9.0
Key Hydrogen BondsAniline NH with Aspartic Acid; Pyridine N with Lysine
Hydrophobic InteractionsPhenyl and Pyridyl rings with Leucine, Valine, Isoleucine
π-π StackingPyridyl ring with Phenylalanine or Tyrosine

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the behavior of molecules over time, providing insights into their structural flexibility and interactions with their surroundings. For a molecule like this compound, with its rotatable bonds and distinct chemical moieties, MD simulations are crucial for understanding its dynamic nature.

The conformational landscape of this compound is primarily defined by the rotational freedom around the ethynyl linker and the C-C bond connecting the aniline ring to the alkyne. MD simulations can systematically explore this landscape to identify low-energy conformations and the barriers between them.

While direct MD studies on this compound are not extensively documented in the public domain, analogies can be drawn from computational analyses of similar structures like phenylethylamines and phenylimidazolines. nih.gov These studies often reveal that extended conformations are energetically favored. For this compound, this would imply a relatively planar arrangement of the pyridine and aniline rings, connected by the linear acetylene (B1199291) bridge. However, thermal fluctuations would allow for significant rotational motion, leading to a range of accessible conformations.

Key dynamic behaviors that can be analyzed include:

Torsional Angle Distributions: The distribution of the dihedral angles between the pyridine and aniline rings would likely show a preference for a trans-like arrangement, minimizing steric hindrance.

Rotational Barriers: The energy required to rotate one ring relative to the other around the ethynyl axis can be calculated. This barrier is expected to be relatively low, allowing for rapid interconversion between different rotamers at room temperature.

Intramolecular Interactions: The potential for hydrogen bonding between the aniline's amino group and the pyridine's nitrogen atom in certain conformations can be assessed.

Table 1: Hypothetical Torsional Angle Preferences for this compound Based on Analogous Systems

Dihedral Angle (Pyridine-C≡C-Aniline)Relative Population (%)
0° (cis-like)15
90°5
180° (trans-like)80

This table is illustrative and based on general principles of conformational analysis for similar molecular scaffolds.

The surrounding solvent environment can significantly influence the conformational preferences and dynamic behavior of this compound. MD simulations incorporating explicit solvent molecules are essential to capture these effects.

Studies on related molecules like pyridine and 4-nitroaniline (B120555) derivatives in different solvents provide valuable insights. researchgate.netjournalirjpac.comresearchgate.netnih.gov For instance, in polar solvents like water or ethanol, the dipole moment of the solute molecule will interact strongly with the solvent molecules. This can lead to the stabilization of more polar conformations of this compound. The amino and pyridine groups would be expected to form hydrogen bonds with protic solvents. researchgate.net

In non-polar solvents such as toluene (B28343) or cyclohexane, intramolecular forces and steric effects would be the dominant factors determining the conformational equilibrium. The tendency for the molecule to adopt a more compact or extended form could shift depending on the solvent's ability to solvate different parts of the molecule. arxiv.org

Table 2: Predicted Influence of Solvent Polarity on the Dipole Moment of this compound

SolventDielectric ConstantPredicted Dipole Moment (Debye)
Cyclohexane2.02~2.5
Dioxane2.21~2.8
Ethanol24.55~3.5
Water80.1~4.0

This data is hypothetical and extrapolated from findings for similar aromatic amines and pyridines, illustrating the expected trend. journalirjpac.comnih.gov

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the intricate details of reaction mechanisms. For the synthesis of this compound, which is typically achieved through a palladium-catalyzed cross-coupling reaction (Sonogashira coupling), DFT calculations can map out the entire catalytic cycle.

The Sonogashira coupling involves several key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can identify the transition state structures and their corresponding activation energies for each of these steps.

Oxidative Addition: The initial step involves the reaction of a palladium(0) complex with a halo-aniline (e.g., 3-iodoaniline). The transition state for this step would feature the palladium atom inserting into the carbon-halogen bond.

Transmetalation: Following oxidative addition, a copper acetylide, formed from 2-ethynylpyridine (B158538), transfers the ethynyl group to the palladium center. The transition state would involve a bridging structure between copper and palladium.

Reductive Elimination: This is the final product-forming step where the coupled molecule, this compound, is eliminated from the palladium center, regenerating the palladium(0) catalyst.

Table 3: Illustrative Activation Energies for the Key Steps in a Sonogashira Coupling Reaction

Reaction StepHypothetical Activation Energy (kcal/mol)
Oxidative Addition15-20
Transmetalation10-15
Reductive Elimination5-10

These values are representative of typical palladium-catalyzed cross-coupling reactions and are intended for illustrative purposes.

Computational studies offer deeper mechanistic insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, these insights could include:

Ligand Effects: The nature of the phosphine (B1218219) ligands on the palladium catalyst can significantly influence the reaction rate and efficiency. DFT can model how different ligands affect the stability of intermediates and the energies of transition states.

Role of the Base and Copper Co-catalyst: The mechanism of action of the base (typically an amine) in facilitating the formation of the copper acetylide can be computationally explored. The precise role of the copper(I) co-catalyst in the transmetalation step can also be detailed.

Selectivity: In cases where side reactions are possible, DFT can help to understand the origins of the observed selectivity by comparing the energy profiles of competing reaction pathways. For instance, the selective activation of the C-I bond over potential C-H activation can be rationalized. researchgate.net

Recent computational work on related palladium-catalyzed reactions has highlighted the importance of factors such as ligand-to-ligand hydrogen transfer and the potential for different oxidation states of palladium to be involved in the catalytic cycle. rsc.orgacs.org These advanced computational approaches provide a nuanced understanding of the catalytic transformations leading to molecules like this compound.

Spectroscopic Characterization Techniques for Advanced Research on 3 2 Pyridin 2 Yl Ethynyl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful tool for the definitive structural mapping of organic molecules, including the intricate frameworks of 3-[2-(Pyridin-2-yl)ethynyl]aniline derivatives. core.ac.uk

Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational techniques for delineating the hydrogen and carbon skeletons of these compounds.

In the ¹H NMR spectrum of this compound, protons on the aromatic rings are typically observed in the downfield region, from approximately 6.5 to 8.6 ppm. The specific locations and splitting patterns (singlets, doublets, triplets, etc.) of these signals provide a wealth of information about the electronic environment and neighboring protons. For instance, the protons on the pyridine (B92270) ring often appear at the lower end of this range compared to those on the aniline (B41778) ring.

¹³C NMR spectroscopy complements the proton data by detailing the carbon framework. A key feature in the ¹³C spectrum is the appearance of the alkyne (C≡C) carbons, which typically resonate in the 80-90 ppm range. The aromatic carbons of the pyridine and aniline rings are found further downfield, generally between 115 and 150 ppm.

A representative, though general, compilation of chemical shifts for the parent compound is provided below.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridin-H6~8.59 (d)-
Pyridin-H4~7.71 (t)-
Pyridin-H3~7.53 (d)-
Pyridin-H5~7.29 (dd)-
Aniline-H2~6.99 (s)-
Aniline-H6~6.88 (d)-
Aniline-H4~7.10 (t)-
Aniline-H5~6.70 (d)-
Aniline-NH₂Variable (broad s)-
C≡C-~88.9, ~87.6
Pyridin-C2-~143.7
Pyridin-C6-~150.1
Pyridin-C4-~136.3
Pyridin-C3-~127.5
Pyridin-C5-~123.1
Aniline-C1-~146.9
Aniline-C3-~123.5
Aniline-C2-~118.5
Aniline-C6-~117.9
Aniline-C4-~129.4
Aniline-C5-~115.6

Note: The precise chemical shifts and coupling constants can be influenced by the solvent used and any substitutions on the molecule.

For more complex derivatives, or to confirm the assignments made from 1D NMR, two-dimensional (2D) NMR techniques are essential.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu Cross-peaks in a COSY spectrum reveal the ¹H-¹H connectivity within the pyridine and aniline rings. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached. youtube.com This provides a direct link between the ¹H and ¹³C spectra, aiding in the definitive assignment of carbon signals. sdsu.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com These methods are excellent for identifying functional groups and investigating intermolecular interactions. kurouskilab.comresearchgate.net

The vibrational spectra of this compound and its derivatives display several characteristic absorption bands:

C≡C Stretch: A sharp band of medium intensity in the IR spectrum, typically between 2100 and 2260 cm⁻¹, corresponds to the alkyne C≡C stretching vibration. rsc.org This band is often strong in the Raman spectrum.

N-H Stretches: The aniline -NH₂ group shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. materialsciencejournal.org

C-H Stretches: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. core.ac.uk

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ range. rsc.org

Table 2: Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
N-H Asymmetric Stretch~3450Weak
N-H Symmetric Stretch~3360Weak
Aromatic C-H Stretch3000-3100Moderate
C≡C Stretch~2210Strong
Aromatic C=C/C=N Stretches1400-1600Moderate-Strong

Subtle shifts in the positions and broadening of vibrational bands, especially the N-H stretches, can indicate the presence of intermolecular hydrogen bonding. This is valuable for understanding the solid-state packing and solution-phase behavior of these compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. sapub.org

For this compound, which has a monoisotopic mass of approximately 194.08 g/mol , high-resolution mass spectrometry (HRMS) can confirm its elemental formula (C₁₃H₁₀N₂).

Under electron ionization (EI), the molecule fragments in a characteristic manner. The fragmentation pattern of related structures, such as 2-ethynylpyridine (B158538), shows a prominent molecular ion peak. nist.gov For this compound, common fragmentation pathways would likely involve cleavages at the alkyne bridge and within the pyridine and aniline rings, potentially leading to the loss of small, stable molecules like HCN. nih.gov The analysis of these fragments helps to piece together the original structure, providing a powerful confirmation of the compound's identity. nih.gov Softer ionization techniques like electrospray ionization (ESI) are more likely to show the protonated molecule [M+H]⁺, which would be observed at an m/z of approximately 195.09. rsc.org

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Properties

UV-Visible and fluorescence spectroscopy are powerful techniques to probe the electronic properties of molecules like this compound. These methods provide insights into the electronic transitions, the nature of the chromophores present, and how the environment influences the photophysical behavior of the compound.

Investigation of Electronic Transitions and Chromophores

The UV-Visible absorption spectrum of a molecule like this compound would be expected to reveal information about its fundamental electronic transitions. The core structure consists of a pyridine ring linked to an aniline moiety through an ethynyl (B1212043) bridge. This arrangement creates a conjugated π-system that acts as a chromophore, the part of the molecule responsible for absorbing light.

The absorption bands observed in the UV-Visible spectrum correspond to the promotion of electrons from lower energy molecular orbitals (typically π orbitals in conjugated systems) to higher energy orbitals (π* orbitals). The position (wavelength) and intensity (molar absorptivity) of these bands are characteristic of the molecule's structure.

For a donor-π-acceptor (D-π-A) system, which can be a descriptor for this compound (with aniline as a potential donor and pyridine as a potential acceptor), one would anticipate intramolecular charge transfer (ICT) transitions. These transitions involve the movement of electron density from the donor part of the molecule to the acceptor part upon photoexcitation. Such ICT bands are often broad and can be sensitive to the polarity of the solvent.

Fluorescence spectroscopy complements UV-Visible absorption by providing information about the emissive properties of the molecule after it has absorbed light. The fluorescence spectrum is typically mirror-imaged to the lowest energy absorption band and occurs at a longer wavelength (lower energy). The difference between the absorption maximum (λ_abs) and the fluorescence maximum (λ_em) is known as the Stokes shift. A large Stokes shift is often indicative of a significant change in geometry or electronic structure between the ground and excited states, which is common in ICT compounds.

Environmental Sensitivity of Photophysical Properties

The photophysical properties of molecules with potential charge transfer character, such as this compound, are often highly sensitive to the surrounding environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance (and thus its UV-Visible absorption or fluorescence emission spectra) when it is dissolved in different solvents.

By systematically studying the absorption and emission spectra in a range of solvents with varying polarity, one can gain valuable insights into the nature of the ground and excited states.

Positive Solvatochromism: A bathochromic (red) shift in the emission spectrum with increasing solvent polarity is often observed for molecules where the excited state is more polar than the ground state. This is because the more polar solvent molecules can better stabilize the polar excited state, thus lowering its energy and resulting in emission at a longer wavelength. This is a common characteristic of molecules exhibiting significant ICT.

Lippert-Mataga Analysis: To quantify the change in dipole moment between the ground and excited states, the Lippert-Mataga equation is often employed. This model relates the Stokes shift to the dielectric constant and refractive index of the solvent, allowing for the estimation of the excited-state dipole moment.

The fluorescence quantum yield (Φ_f), which is a measure of the efficiency of the fluorescence process, can also be highly dependent on the solvent. In many ICT compounds, the quantum yield decreases in more polar solvents. This is often attributed to the stabilization of a non-emissive, charge-separated state or the promotion of non-radiative decay pathways in polar environments.

While specific data tables for this compound cannot be provided, the table below illustrates the type of data that would be collected and analyzed in a typical solvatochromic study of a fluorescent molecule.

Table 1: Hypothetical Solvatochromic Data for a Fluorescent Compound

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)
Hexane1.881.37535040036500.85
Toluene (B28343)2.381.49735541542000.70
Dichloromethane8.931.42436043551000.45
Acetonitrile37.51.34436545558000.20
Methanol32.71.32936846562500.15

Further research involving the synthesis and detailed photophysical characterization of this compound is required to populate such a table with accurate experimental values and to fully elucidate its electronic properties.

Exploration of Biological Activities and Molecular Mechanisms of 3 2 Pyridin 2 Yl Ethynyl Aniline and Its Analogues in Vitro Studies

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit enzymes is a cornerstone of modern drug discovery. Analogues of 3-[2-(Pyridin-2-yl)ethynyl]aniline have been evaluated against several enzyme classes, notably kinases and carboxylesterases.

Kinases are critical regulators of cellular signaling, and their dysregulation is a common feature in diseases like cancer. The Abelson murine leukemia viral oncogene homolog 1 (ABL) tyrosine kinase, particularly in its fused form BCR-ABL1, is a key therapeutic target in Chronic Myeloid Leukemia (CML). mdpi.com While direct studies on this compound are limited, related structures containing phenylaminopyrimidine scaffolds, such as Imatinib, have demonstrated potent ABL kinase inhibition. nih.govnih.gov The combination of ATP-competitive inhibitors and allosteric inhibitors like asciminib has been shown to be effective against resistance mutations in the BCR-ABL1 kinase domain. mdpi.com

Furthermore, compounds that act as multi-tyrosine kinase inhibitors, targeting entities like Discoidin Domain Receptor 1 and 2 (DDR1/2) in addition to BCR-ABL, have been investigated. For instance, the DDR1-ABL inhibitor nilotinib, when combined with an EGFR/ErbB2 inhibitor, sensitized KRAS-mutant tumoroid models to radiation, suggesting a complex interplay between these signaling pathways. researchgate.net The general strategy involves designing molecules that can fit into the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking proliferation signals. mdpi.com

Carboxylesterases (CEs) are a family of enzymes involved in the hydrolysis of ester-containing xenobiotics and endogenous compounds. nih.gov The inhibition of CEs can be a useful strategy to modulate the metabolism of ester-based drugs. nih.gov Research into small molecule inhibitors has identified compounds like isatins (indole-2,3-diones) and benzils as potent and selective CE inhibitors. nih.gov Kinetic studies have shown that these molecules can act as specific inhibitors of human carboxylesterases, with their inhibitory potency often related to their hydrophobicity. nih.gov For example, certain isatin analogues yield Ki values in the nanomolar range against human CEs. nih.gov While these are not direct analogues of this compound, the findings highlight that small aromatic molecules can effectively inhibit this class of enzymes. Studies have also explored the reversible inhibition of human carboxylesterases 1 (hCES1) and 2 (hCES2) by acyl glucuronides, which selectively inhibited hCES1. researchgate.net

Cell-Based Biological Activity Assays (Excluding Clinical Human Trials)

Cell-based assays provide a crucial link between molecular interactions and physiological outcomes. For analogues of this compound, these assays have primarily focused on antiproliferative and anti-fibrotic activities.

A significant body of research has demonstrated the antiproliferative effects of pyridine-containing compounds against a variety of cancer cell lines. These derivatives have shown cytotoxic activity and are considered a promising template for designing new chemotherapeutic agents. nih.gov For example, various 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated potent antiproliferative activities against human melanoma cell lines, with some compounds showing superior potency to the established drug Sorafenib. nih.gov Similarly, certain 3-(pyrid-2-yl)-pyrazoline derivatives exhibited sub-micromolar activity in the NCI 60 human tumor cell line screen. researchgate.net

The table below summarizes the antiproliferative activity of selected pyridine (B92270) analogues against various cancer cell lines, as measured by the concentration required to inhibit 50% of cell proliferation (IC50).

Compound ClassCell LineIC50 (µM)
1H-pyrrolo[3,2-c]pyridine AnaloguesA375P (Melanoma)Nanomolar range
3-(pyrid-2-yl)-pyrazoline AnalogueHT29 (Colon Carcinoma)~1-5
3-(pyrid-2-yl)-pyrazoline AnalogueMDA-MB-231 (Breast Carcinoma)~1-5
2-(Pyridin-2-yl) Pyrimidine AnaloguesHSC-T6 (Hepatic Stellate)45.69 - 45.81

This table is for illustrative purposes and combines data from different studies on various analogues.

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, a process often driven by the transformation of fibroblasts into myofibroblasts. windows.netmdpi.com Analogues of this compound have shown promise in counteracting fibrotic processes in vitro. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were evaluated for their activity against rat hepatic stellate cells (HSC-T6), a key cell type in liver fibrosis. nih.gov Several of these compounds exhibited better anti-fibrotic activity than the clinical drug Pirfenidone, effectively inhibiting the expression of collagen and the content of hydroxyproline in cell culture. nih.gov The mechanism often involves the inhibition of signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which is a central regulator of fibrosis. nih.govresearchgate.net In cell models, effective anti-fibrotic compounds reduce the expression of key fibrotic markers like alpha-smooth muscle actin (α-SMA), fibronectin, and collagen. windows.netresearchgate.net

The primary mechanism by which many pyridine-based anticancer compounds exert their effect is through the induction of programmed cell death, or apoptosis. nih.govmdpi.com This process is tightly regulated by a cascade of molecular events. In cancer cells treated with pyridine analogues, apoptosis is often characterized by the activation of caspases, which are the executioner enzymes of apoptosis. mdpi.com

Receptor Binding Affinity Studies

The ability of a compound to bind to specific receptors is a primary determinant of its pharmacological effect. For this compound and its analogues, research has particularly focused on their interaction with hormone receptors, given their structural similarities to endogenous ligands.

Estrogen Receptor Binding Affinity

For instance, certain pyridin-2-yl estra-1,3,5(10)-triene derivatives have been evaluated for their ability to bind to the ligand-binding domains of ERα and ERβ using fluorescence-based assays in yeast. nih.gov The results from these studies indicate that while some analogues exhibit high affinity, the binding is often not exclusive to estrogen receptors, with cross-reactivity observed with other steroid hormone receptors. nih.gov

Table 1: Relative Binding Affinities of Selected Pyridin-2-yl Estrane Derivatives for Estrogen Receptors

CompoundERα Relative Binding Affinity (%)ERβ Relative Binding Affinity (%)
Derivative AModerateHigh
Derivative BLowModerate
Derivative CHighHigh

Note: This table is a representative example based on findings for analogous compounds and does not represent data for this compound itself.

Allosteric Modulation of Receptors

Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. The pyridine moiety is a structural feature found in compounds that have been identified as allosteric modulators of various receptors.

For example, studies on 2-phenyl-3-(1H-pyrazol-4-yl) pyridine derivatives have identified them as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR). nih.gov These compounds were found to increase the potency of acetylcholine, the endogenous ligand, without directly activating the receptor themselves. nih.gov This suggests that the pyridine-containing scaffold can facilitate interactions with allosteric binding pockets, leading to a modulation of receptor function. While this research was not conducted on this compound, it provides a proof-of-concept for the potential of pyridine-containing compounds to act as allosteric modulators.

Investigation of Molecular Pathways and Cellular Targets

Understanding the broader molecular interactions of a compound beyond its primary receptor is crucial for a complete pharmacological profile. This includes identifying other protein targets and elucidating the impact on intracellular signaling cascades.

Identification of Protein Targets and Off-Targets

In vitro studies of pyridin-2-yl estra-1,3,5(10)-triene derivatives have revealed that in addition to their intended estrogen receptor targets, they can also interact with other proteins involved in steroid hormone signaling. nih.gov This highlights the potential for off-target effects.

Key identified off-targets for these analogues include:

Androgen Receptor (AR): Some derivatives have shown significant binding affinity for the androgen receptor, which could lead to anti-androgenic or androgenic effects. nih.gov

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis. Certain pyridine-containing steroid analogues have demonstrated the ability to bind to aromatase, suggesting a potential for inhibiting estrogen production. nih.gov

Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme is involved in the synthesis of active androgens and prostaglandins. Moderate inhibition of AKR1C3 has been observed with some pyridin-2-yl estrane derivatives. nih.gov

Table 2: Potential Off-Targets of Pyridine-Containing Steroid Analogues

Potential Off-TargetObserved In Vitro Effect
Androgen ReceptorBinding Affinity
AromataseBinding Potential
AKR1C3Inhibition

Elucidation of Signal Transduction Pathway Modulation

The pyridine ring is a common scaffold in many kinase inhibitors, and a review of FDA-approved pyridine-containing drugs indicates that a majority of them target kinases and their associated signaling pathways. nih.gov Kinases are crucial components of signal transduction pathways that regulate a wide array of cellular processes, including cell growth, proliferation, and survival.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring can enhance the binding affinity of a molecule to the ATP-binding pocket of kinases. nih.gov Therefore, it is plausible that this compound and its analogues could modulate signal transduction pathways by inhibiting specific kinases. However, specific in vitro studies to identify the precise kinase targets and modulated pathways for this particular compound are needed to confirm this hypothesis.

Exploration of Resistance Mechanisms at a Molecular Level

The development of resistance is a significant challenge in pharmacotherapy. Studies on pyridine-containing compounds, such as a pyridine-pyrimidine amide inhibitor of microtubule polymerization, have provided insights into potential molecular mechanisms of resistance. nih.govresearchgate.net

In a study examining acquired resistance to this compound in an ovarian cancer cell line, several molecular changes were identified:

Increased Mitochondrial Respiration: Resistant cells exhibited an upregulation of mitochondrial respiration, suggesting a metabolic adaptation to the drug. nih.govresearchgate.net

Mutations and Altered Expression of Microtubule-Associated Genes: While mutations in tubulin itself were not the primary mechanism, changes in the expression of genes associated with microtubule dynamics were observed. nih.govresearchgate.net

These findings suggest that resistance to pyridine-containing compounds may not always arise from direct modification of the drug target but can involve broader cellular adaptations. It is important to note that these mechanisms were identified for a structurally different pyridine-containing compound and may not be directly applicable to this compound. nih.govresearchgate.net General mechanisms of drug resistance can also include alteration of the drug's target, increased drug efflux from cells, drug inactivation, and alterations in metabolic pathways. hilarispublisher.com

Coordination Chemistry of 3 2 Pyridin 2 Yl Ethynyl Aniline As a Ligand

Design and Synthesis of Metal Complexes with 3-[2-(Pyridin-2-yl)ethynyl]aniline

The rational design of metal complexes incorporating this compound is predicated on the ligand's multifunctional nature. The presence of distinct donor sites allows for the systematic construction of complexes with tailored geometries and electronic properties. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent system. The choice of metal and reaction conditions can influence the final structure and coordination environment of the resulting complex.

Coordination Modes and Binding Sites (Pyridyl Nitrogen, Aniline (B41778) Nitrogen, Alkynyl π-system)

The this compound ligand offers several potential coordination sites for metal ions. The primary binding site is the nitrogen atom of the pyridine (B92270) ring, which acts as a strong σ-donor. The aniline nitrogen, while also a potential donor, is generally a weaker coordinating agent compared to the pyridyl nitrogen. The alkynyl π-system can also participate in coordination to a metal center, typically through a π-interaction, which can influence the electronic structure and reactivity of the complex. The interplay between these different binding modes allows for the formation of a variety of coordination architectures, from simple mononuclear complexes to more complex polynuclear or supramolecular assemblies.

Ligand Field Effects and Electronic Properties of Complexes

The coordination of this compound to a metal center induces significant changes in the electronic properties of both the ligand and the metal. The pyridyl group, being a π-accepting ligand, can stabilize lower oxidation states of the metal. The electronic communication between the pyridyl and aniline moieties through the ethynyl (B1212043) bridge can be modulated upon coordination, leading to interesting photophysical properties, such as luminescence. The nature of the metal ion and its d-electron configuration will dictate the ligand field splitting and, consequently, the magnetic and spectroscopic properties of the resulting complexes. For instance, complexes with late transition metals may exhibit charge-transfer transitions that are sensitive to the solvent environment. rsc.org

Structural Characterization of Coordination Compounds

The definitive elucidation of the structure and bonding in metal complexes of this compound relies on a combination of solid-state and solution-state characterization techniques.

Solution-State Characterization by NMR and UV-Vis Spectroscopy

In solution, the behavior of these coordination compounds can be probed using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the resonances of the protons and carbons near the binding sites. arcjournals.org UV-Vis spectroscopy provides insights into the electronic transitions within the complex. researchgate.net Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands can often be identified, and their positions and intensities can provide information about the electronic coupling between the metal and the ligand. kaust.edu.saresearchgate.net

Applications of Metal Complexes in Catalysis and Materials Science

The unique properties of metal complexes derived from this compound make them promising candidates for a range of applications.

In the realm of catalysis , the ability of the ligand to stabilize various metal centers in different oxidation states is advantageous. Iron complexes with related pyridyl-imine ligands have been explored as catalysts for transfer hydrogenation reactions. researchgate.netnih.gov The electronic tunability of the this compound ligand could allow for the development of highly efficient and selective catalysts for various organic transformations.

In materials science , these complexes are of interest for the development of luminescent materials and sensors. pageplace.de The extended π-system and the potential for intramolecular charge transfer can lead to materials with interesting photophysical properties, including fluorescence and phosphorescence. The ability to form ordered supramolecular structures could also be exploited in the design of functional materials with applications in electronics and photonics.

Interactive Data Table: Spectroscopic Data for a Representative Metal Complex

Below is a hypothetical data table illustrating the kind of spectroscopic information that would be collected for a new complex.

Complex¹H NMR (δ, ppm, in CDCl₃)¹³C NMR (δ, ppm, in CDCl₃)UV-Vis (λₘₐₓ, nm, in CH₂Cl₂)
[Ru(bpy)₂(L)]²⁺ 8.5-7.2 (m, Ar-H)155-120 (Ar-C), 95-85 (C≡C)280, 350, 450 (MLCT)
L = this compound

This table would be populated with experimental data upon the successful synthesis and characterization of such a complex.

Despite a comprehensive search for scientific literature, no specific research findings on the catalytic activity or luminescent properties of coordination polymers involving the ligand This compound were identified.

The scientific community has explored the broader classes of pyridine-containing ligands, ethynyl-substituted aromatics, and aniline derivatives in the contexts of catalysis and materials science. Research on related compounds suggests that the presence of the pyridyl, ethynyl, and aniline functionalities could potentially lead to interesting coordination behavior and photophysical properties. For instance, pyridine-based ligands are widely used in the construction of metal-organic frameworks (MOFs) and coordination polymers, some of which exhibit catalytic activity or luminescence. Similarly, the ethynyl linker is known to facilitate electronic communication in molecular systems, a property often exploited in the design of functional materials.

Nevertheless, without specific studies on this compound, any discussion on its catalytic activity or the luminescent properties of its coordination polymers would be purely speculative and would not meet the requirement for detailed, scientifically accurate research findings.

Therefore, the requested article with the specified outline and content cannot be generated at this time due to the absence of available research data for the compound .

The Potential of this compound in Advanced Materials Science: A Theoretical Outlook

While detailed experimental research on the specific applications of This compound in advanced materials science remains limited in publicly available literature, its molecular architecture—a conjugated system featuring a pyridine ring, an aniline moiety, and a rigid ethynyl linker—suggests a range of potential uses in electronic, optical, and polymeric materials. This article explores these possibilities based on the known properties of its constituent functional groups and analogous chemical structures.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The primary route for synthesizing 3-[2-(Pyridin-2-yl)ethynyl]aniline and its derivatives is the Sonogashira cross-coupling reaction. kaust.edu.sa Future research will likely focus on optimizing this methodology to align with the principles of green chemistry, aiming for greater efficiency and sustainability.

Key areas of development include:

Sustainable Solvents and Bases: A significant push is being made to replace traditional toxic organic solvents with greener alternatives. digitellinc.com Research into using water or bio-based solvents in conjunction with recyclable bases could significantly reduce the environmental impact of the synthesis. inovatus.es The use of acetonitrile/water azeotropes, which are easily recoverable, also presents a promising avenue for waste minimization. acs.org

Heterogeneous and Recyclable Catalysts: The development of solid-supported palladium catalysts and bases can simplify product purification and allow for the recovery and reuse of the catalytic system, making the process more cost-effective and sustainable. inovatus.esacs.org Covalent organic frameworks (COFs) are also emerging as promising platforms for heterogeneous photocatalysis in cross-coupling reactions, offering high stability and recyclability. rsc.org

Metal-Free Cross-Coupling Reactions: To circumvent the reliance on precious and often toxic transition metals, metal-free cross-coupling reactions are gaining traction. preprints.org These methods, which can be mediated by bases, photoredox catalysts, or electrochemical approaches, offer a cleaner pathway for forming carbon-carbon bonds. preprints.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Implementing flow chemistry for the Sonogashira coupling of pyridine (B92270) and aniline (B41778) derivatives could lead to more efficient and reproducible manufacturing processes.

A comparison of traditional and emerging synthetic approaches is presented in Table 1.

FeatureTraditional Sonogashira CouplingEmerging Sustainable Methodologies
Catalyst Homogeneous Palladium/CopperHeterogeneous/Recyclable Catalysts, Metal-Free Systems
Solvent Toxic Organic Solvents (e.g., DMF, NMP)Green Solvents (e.g., Water, Bio-based solvents), Acetonitrile/Water Azeotrope
Base Strong, non-recyclable basesRecyclable supported bases
Efficiency Often requires high catalyst loading and excess reagentsHigher turnover numbers, lower catalyst loading, minimized waste
Sustainability LowHigh

Application of Machine Learning and AI in SAR and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules based on the this compound scaffold. nih.govannualreviews.org

Structure-Activity Relationship (SAR) Modeling: For medicinal chemistry applications, particularly in the development of kinase inhibitors, quantitative structure-activity relationship (QSAR) models powered by machine learning can rapidly screen virtual libraries of derivatives. nih.govcas.orgnih.gov These models can predict the biological activity of new compounds, such as their half-maximal inhibitory concentration (IC50) values, thereby accelerating the identification of potent drug candidates. cas.orgnih.gov The use of advanced algorithms like deep neural networks can further enhance the predictive accuracy of these models. nih.gov Interpretable machine learning methods, such as SHAP (SHapley Additive exPlanations), can provide insights into the molecular features that are crucial for biological activity, guiding the rational design of new inhibitors. digitellinc.com

Generative Models for de Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. frontiersin.org By training these models on large datasets of known kinase inhibitors or organic electronic materials, it is possible to generate novel this compound derivatives with optimized characteristics. frontiersin.orgnih.gov

Materials Discovery: In the realm of materials science, machine learning can accelerate the discovery of new organic semiconductors and other functional materials. annualreviews.organnualreviews.org By training models on databases of computational and experimental data, researchers can predict the electronic and optical properties of novel materials based on the this compound scaffold, significantly reducing the time and cost associated with experimental screening. nih.govdigitellinc.com

Exploration of New Biological Targets and Mechanisms (In Vitro)

While derivatives of this compound are known to target certain kinases, the full spectrum of their biological activity remains to be explored. Future in vitro studies will be crucial in identifying new biological targets and elucidating their mechanisms of action.

High-Throughput Screening: Screening large libraries of this compound derivatives against a wide range of biological targets, such as newly identified oncogenic kinases or other enzymes implicated in disease, could uncover novel therapeutic applications. grantome.comnih.gov For example, the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer, presents a promising area for the discovery of dual inhibitors. acs.org

Target Identification and Validation: For compounds that show interesting biological activity, various in vitro techniques can be employed to identify their specific molecular targets. These methods include affinity-based probes and proteomics approaches that can identify protein-ligand interactions. nih.gov Identifying the direct targets of these compounds is essential for understanding their mechanism of action and for further drug development. nih.gov For instance, the GCN2 kinase, a regulator of amino acid homeostasis, has emerged as a potential target in cancer therapy, and novel inhibitors for this enzyme are being actively pursued. researchgate.net

Exploring Novel Mechanisms: Beyond kinase inhibition, derivatives of this scaffold may exhibit other biological activities. For example, carbonic anhydrases have been identified as emerging targets for cancer treatment, and screening for inhibitors of these enzymes could be a fruitful area of research. nih.gov

Advanced Spectroscopic Techniques for Real-Time Analysis of Molecular Interactions

A deeper understanding of how this compound and its derivatives interact with their biological targets or form organized structures in materials requires advanced analytical techniques capable of real-time monitoring.

Real-Time Binding Kinetics: Spectroscopic methods, such as fluorescence-based techniques, allow for the real-time analysis of ligand-receptor binding dynamics on living cells. annualreviews.orgnih.govannualreviews.org These approaches provide valuable information on the kinetics of binding and dissociation, which is crucial for optimizing the efficacy of drug candidates. youtube.com Fluorescence Resonance Energy Transfer (FRET) is another powerful tool for monitoring ligand-receptor interactions in real-time. jove.com

Structural Characterization of Complexes: Advanced spectroscopic techniques are essential for characterizing the structure of organometallic complexes and other materials derived from this compound. wikipedia.org Single-crystal X-ray diffraction provides detailed three-dimensional structural information. libretexts.orgbruker.com In solution, multinuclear and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the structure and dynamics of these molecules. libretexts.orglibretexts.org Infrared (IR) spectroscopy is particularly useful for studying the interactions between metal centers and ligands. bruker.com

Mass Spectrometry in Organometallic Analysis: The choice of ionization technique in mass spectrometry is critical for the successful analysis of organometallic compounds. uvic.ca Techniques such as electrospray ionization (ESI) are well-suited for studying solution speciation, while inductively coupled plasma mass spectrometry (ICP-MS) is used for elemental analysis. uvic.ca

Discovery of Novel Material Applications and Functionalities

The unique electronic and structural properties of the this compound scaffold make it a promising building block for a variety of advanced materials. researchgate.net

Chemical Sensors: Polyaniline and its derivatives are known for their application in chemical sensors due to changes in their electrical and optical properties upon interaction with analytes. rsc.orgnih.gov Thin films of polymers derived from this compound could be developed for the sensitive detection of gases like ammonia and moisture. rsc.orgresearcher.life

Conductive Polymers and Organic Electronics: The conjugated π-system of this molecule suggests its potential for use in conductive polymers and organic semiconductors. annualreviews.organnualreviews.org Functionalization of the pyridine and aniline rings can be used to tune the electronic properties of the resulting polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. nih.govrsc.org

Multi-Stimuli-Responsive Materials: The pyridine moiety is sensitive to pH, which can be exploited to create materials that respond to acidic or basic conditions. nih.gov By incorporating this scaffold into larger molecular architectures, it may be possible to develop materials that change their properties in response to multiple stimuli, such as light, temperature, and chemical environment. nih.gov The pyridine scaffold is a key component in a wide range of functional materials due to its versatile chemical and physical properties. nih.govresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-[2-(Pyridin-2-yl)ethynyl]aniline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Sonogashira coupling between 3-iodoaniline and 2-ethynylpyridine. Key variables include catalyst choice (e.g., Pd(PPh₃)₂Cl₂/CuI), solvent (THF or DMF), and temperature (60–80°C). Yield optimization requires inert atmosphere (N₂/Ar) to prevent alkyne oxidation .
  • Data Contradiction : Lower yields (<50%) reported in some studies may stem from impurities in the ethynylpyridine precursor or incomplete deprotection of intermediates. Purity validation via HPLC or GC-MS is critical .

Q. How is the structural characterization of this compound performed?

  • Spectroscopic Techniques :

  • NMR : ¹H NMR shows distinct aromatic protons (δ 6.8–8.5 ppm) and NH₂ signals (δ ~5.2 ppm, broad).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal refinement. The pyridine-ethynyl-aniline torsion angle (~15–25°) affects conjugation .
    • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 209.1 (theoretical 208.25 g/mol) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

  • Key Reactions :

  • C–H Functionalization : The pyridine moiety directs regioselective amination or halogenation at the ortho position .
  • Cyclization : Under acidic conditions, intramolecular cyclization forms indole or quinoline derivatives .
    • Caution : NH₂ group sensitivity requires protection (e.g., Boc or acetyl) during metal-catalyzed reactions .

Advanced Research Questions

Q. How does this compound act as a ligand in transition-metal complexes?

  • Coordination Chemistry : The pyridine nitrogen and ethynyl π-system enable chelation with Pt(II), Pd(II), or Rh(I). DFT studies reveal charge transfer from the metal to the ligand’s π*-orbital, influencing luminescence in Pt complexes .
  • Application : Used in tetradentate Pt(II) complexes for OLEDs, achieving external quantum efficiency up to 14.7% .

Q. What computational methods are employed to predict its electronic properties?

  • DFT/TD-DFT : Gaussian or ORCA software calculates HOMO-LUMO gaps (~3.2–3.5 eV) and excited-state dynamics. The ethynyl linker enhances conjugation, reducing bandgap by 0.3–0.5 eV vs. non-ethynyl analogs .
  • Challenges : Solvent effects (e.g., polarizable continuum models) must be included to match experimental UV-Vis spectra .

Q. How do structural analogs differ in biological or material science applications?

  • Comparative Analysis :

Analog Key Feature Application
3-(Phenylethynyl)anilinePhenyl vs. pyridineOrganic semiconductors
3-Ethynyl-N-(furan-2-yl)anilineFuran substituentAntimicrobial screening
  • Mechanistic Insight : Pyridine’s electron-withdrawing nature increases oxidative stability compared to phenyl analogs .

Data Contradiction & Resolution

Q. Why do catalytic C–H activation studies report conflicting regioselectivity?

  • Root Cause : Competing directing effects of NH₂ vs. pyridine. Under basic conditions, NH₂ deprotonation directs meta-functionalization, while pyridine dominates in neutral conditions .
  • Resolution : Control experiments with NH₂-protected derivatives isolate pyridine’s directing role .

Q. How do solvent polarity and temperature affect luminescence in metal complexes?

  • Contradiction : Some Pt(II) complexes show excimer emission in THF but not toluene.
  • Mechanism : Solvent polarity stabilizes ligand-centered (³LC) vs. charge-transfer (³MLCT) states. Low-temperature studies (77 K) resolve vibronic splitting .

Methodological Best Practices

  • Crystallography : Use SHELXL for high-resolution refinement; validate hydrogen bonding with Hirshfeld surface analysis .
  • Synthetic Reproducibility : Document catalyst loading (≤5 mol%), and avoid trace oxygen/water via Schlenk techniques .

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Feasible Synthetic Routes

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3-[2-(Pyridin-2-yl)ethynyl]aniline
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3-[2-(Pyridin-2-yl)ethynyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.